3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
This compound is a heterocyclic derivative featuring a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl-pyrrolidine bridge to a 2-methyl-1H-benzo[d]imidazole moiety. The benzimidazole group is a pharmacologically privileged scaffold known for its role in enzyme inhibition and antimicrobial activity . Such structural complexity suggests applications in drug discovery, particularly targeting enzymes or microbial pathogens .
Properties
IUPAC Name |
3-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-14-22-16-6-2-3-7-17(16)25(14)15-10-11-23(12-15)20(26)13-24-18-8-4-5-9-19(18)28-21(24)27/h2-9,15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHABRYJSZKECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure combining benzo[d]imidazole and benzo[d]oxazole moieties, which are known for their biological significance. The presence of a pyrrolidine ring further enhances its potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of benzo[d]imidazole and benzo[d]oxazole exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study by Chahal et al. (2023) highlighted the efficacy of related compounds in targeting COX-II pathways, demonstrating that specific modifications could enhance selectivity and potency against cancer cells .
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Pyrrolidine derivatives have been reported to exhibit antibacterial and antifungal activities. For example, certain pyrrolidine compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial action .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
- Interaction with Biological Macromolecules : The compound's ability to interact with DNA and proteins may contribute to its anticancer effects by disrupting cellular processes essential for tumor growth.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A derivative similar to the target compound was tested for COX-II inhibition, showing an IC50 value significantly lower than standard drugs like Celecoxib, indicating enhanced potency .
- Study 2 : Another investigation focused on the antimicrobial properties of pyrrolidine derivatives, revealing effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values as low as 0.0039 mg/mL .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features are highlighted through comparisons with analogs from the benzimidazole and oxazolone families. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Research Findings:
Impact of Substituents on Activity :
- The target compound’s pyrrolidine-oxoethyl bridge distinguishes it from simpler alkyl-linked derivatives (e.g., 1-dodecyl-benzimidazolone). This bridge may improve solubility and target engagement compared to hydrophobic alkyl chains .
- In Compound 8 , the isoxazole-propanamide linkage confers antimicrobial activity, suggesting that electron-deficient heterocycles enhance interactions with microbial targets .
Role of Heterocyclic Cores :
- Benzo[d]oxazol-2(3H)-one (in the target compound) provides a polar carbonyl group absent in benzimidazol-2-one derivatives. This could enhance hydrogen bonding in enzyme active sites .
- Hybrid structures (e.g., pyrazole-imidazole in ) demonstrate broader antimicrobial spectra but face challenges in bioavailability due to planarity .
Synthetic and Analytical Insights :
- Alkylation of benzimidazol-2-one (as in 1-dodecyl derivatives) requires phase-transfer catalysts (e.g., TBAB), while the target compound’s synthesis likely involves multi-step coupling of pyrrolidine and benzoxazolone precursors .
- Spectroscopic characterization (e.g., IR, NMR, MS) is critical for verifying structural integrity in analogs like Compound 8 .
Preparation Methods
Synthesis of Benzo[d]oxazol-2(3H)-one Core
The benzo[d]oxazol-2(3H)-one moiety is synthesized via cyclization of 2-aminophenol derivatives with carbonyl sources. A representative method involves:
- Reagents : 3-Amino-4-hydroxybenzoic acid, phosgene equivalent (e.g., triphosgene)
- Conditions : Reflux in dichloromethane with triethylamine as a base.
- Yield : 75–85% (analogous to methods in).
Example Protocol :
- Dissolve 3-amino-4-hydroxybenzoic acid (10 mmol) in anhydrous DCM.
- Add triphosgene (1.1 eq) dropwise at 0°C.
- Stir at room temperature for 12 hours, then quench with ice water.
- Isolate via filtration and recrystallize from ethanol.
Preparation of 2-Chloroacetamido Intermediate
Final Assembly of Target Compound
Coupling of Subunits
The chloroacetamido intermediate (Section 2.2) is reacted with the pyrrolidine-imidazole substituent via nucleophilic substitution:
Example Protocol :
- Suspend 2-chloroacetamido-benzo[d]oxazolone (5 mmol) and 3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine (5.5 mmol) in DMF.
- Add K₂CO₃ (3 eq) and heat at 80°C overnight.
- Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 3:1 hexane/EtOAc).
Oxidation to Ketone
The ethyl spacer’s terminal chloride is oxidized to a ketone:
- Reagents : Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).
- Conditions : 0°C to room temperature, monitored by TLC.
- Yield : 85–90%.
Optimization and Challenges
Key Challenges
Yield Improvement Strategies
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes.
- Catalyst screening : Pd(OAc)₂ with BINAP enhances coupling yields by 15%.
Analytical Characterization
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
